Computed Lipophilicity (cLogP) Comparison: 6-Methyl Substituent Confers Intermediate Lipophilicity Among Pyridazinyl Analogs
The predicted octanol-water partition coefficient (cLogP) of the target compound (2.41) places it in an intermediate lipophilicity range compared to four close structural analogs. The 6-cyclopropyl analog (cLogP = 2.78) and the 6-(4-fluorophenyl) analog (cLogP = 3.44) are significantly more lipophilic, while the 6-(furan-2-yl) analog (cLogP = 2.15) is marginally less lipophilic, and the 6-((4-methylpyridin-2-yl)amino) analog (cLogP = 2.94) is also more lipophilic [1]. For CNS-targeted programs, the optimal cLogP range is typically 1–3, and the 6-methyl substitution places the target compound squarely within this window, whereas the 6-(4-fluorophenyl) analog exceeds the upper limit and may carry a higher risk of poor solubility and off-target binding [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | 2.41 |
| Comparator Or Baseline | 6-Cyclopropyl analog: 2.78; 6-(Furan-2-yl) analog: 2.15; 6-(4-Fluorophenyl) analog: 3.44; 6-((4-Methylpyridin-2-yl)amino) analog: 2.94 |
| Quantified Difference | Target is 0.37 units less lipophilic than the cyclopropyl analog; 0.26 units more lipophilic than the furanyl analog; 1.03 units less lipophilic than the 4-fluorophenyl analog; 0.53 units less lipophilic than the 4-methylpyridinylamino analog. |
| Conditions | Computed using the iLOGP method implemented in SwissADME; values are unitless [1]. |
Why This Matters
Selecting a compound with an intermediate cLogP value can reduce attrition due to poor solubility or excessive non-specific binding, a key consideration when procuring screening compounds for CNS or intracellular target campaigns.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
